Lactimidomycin Shows 3.5-Fold Higher Translation Elongation Inhibition Potency Than Cycloheximide in Reticulocyte Lysates
In rabbit reticulocyte lysate translation assays, lactimidomycin inhibited [35S]-methionine incorporation into nascent polypeptides with an IC50 of 48 nM, compared to cycloheximide with an IC50 of 168 nM [1]. This represents a 3.5-fold higher potency for lactimidomycin under identical cell-free conditions [1].
| Evidence Dimension | IC50 for translation inhibition |
|---|---|
| Target Compound Data | 48 nM |
| Comparator Or Baseline | Cycloheximide: 168 nM |
| Quantified Difference | 3.5-fold more potent |
| Conditions | Rabbit reticulocyte lysate cell-free translation system, [35S]-methionine incorporation, 30 min incubation at 30°C |
Why This Matters
For procurement in high-throughput translation screening assays, lactimidomycin achieves target inhibition at substantially lower concentrations, reducing compound consumption and solvent artifacts.
- [1] Schneider-Poetsch, T., et al. (2010). Inhibition of eukaryotic translation elongation by lactimidomycin. Nature Chemical Biology, 6(3), 209–217. View Source
